2-Ethyl-5-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine 2-Ethyl-5-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17863425
InChI: InChI=1S/C11H19N3/c1-4-9-7-14-10(8(2)3)5-6-12-11(14)13-9/h7-8,10H,4-6H2,1-3H3,(H,12,13)
SMILES:
Molecular Formula: C11H19N3
Molecular Weight: 193.29 g/mol

2-Ethyl-5-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

CAS No.:

Cat. No.: VC17863425

Molecular Formula: C11H19N3

Molecular Weight: 193.29 g/mol

* For research use only. Not for human or veterinary use.

2-Ethyl-5-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine -

Specification

Molecular Formula C11H19N3
Molecular Weight 193.29 g/mol
IUPAC Name 2-ethyl-5-propan-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine
Standard InChI InChI=1S/C11H19N3/c1-4-9-7-14-10(8(2)3)5-6-12-11(14)13-9/h7-8,10H,4-6H2,1-3H3,(H,12,13)
Standard InChI Key QJXOYYYKZWVDEH-UHFFFAOYSA-N
Canonical SMILES CCC1=CN2C(CCNC2=N1)C(C)C

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The molecular framework of 2-Ethyl-5-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine consists of a partially saturated imidazo[1,2-a]pyrimidine system. The imidazole ring (positions 1–3) is fused with a tetrahydropyrimidine ring (positions 4–8), creating a bicyclic structure stabilized by conjugated π-electrons. The ethyl group at position 2 and the isopropyl group at position 5 introduce steric bulk and lipophilicity, influencing the compound’s reactivity and interaction with biological targets .

The molecular formula is C10_{10}H17_{17}N3_{3}, with a calculated molecular weight of 179.27 g/mol. The saturation of the pyrimidine ring reduces aromaticity compared to fully unsaturated analogs, potentially enhancing solubility in polar solvents.

Spectroscopic Identification

Key spectral features can be inferred from related compounds:

  • 1^1H NMR: The ethyl group’s methylene protons (-CH2_2CH3_3) resonate as a quartet (δ ~1.3–1.5 ppm), while the methyl protons appear as a triplet (δ ~0.9–1.1 ppm). The isopropyl group’s methine proton (CH(CH3_3)2_2) shows a septet (δ ~2.5–3.0 ppm), flanked by doublets from the methyl groups (δ ~1.0–1.2 ppm) .

  • 13^{13}C NMR: The carbonyl carbon (if present) typically appears at δ ~160–170 ppm, while aromatic carbons in the fused ring system resonate between δ ~110–150 ppm .

  • Mass Spectrometry: Expected molecular ion peak at m/z 179.27, with fragmentation patterns reflecting cleavage of the ethyl and isopropyl groups .

Synthetic Methodologies

Key Reaction Pathways

The synthesis of imidazo[1,2-a]pyrimidines often involves cyclocondensation reactions. For 2-Ethyl-5-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine, a plausible route involves:

  • Preparation of 2-Aminoimidazole Precursor: Reacting 4-methylpent-3-en-2-one with guanidine hydrochloride under basic conditions yields 2-aminoimidazole derivatives .

  • Cyclization with Maleimides or Itaconimides: Treating 2-aminoimidazole with N-substituted maleimides in refluxing acetic acid facilitates ring closure, forming the imidazo[1,2-a]pyrimidine core. Quantum chemical calculations support a stepwise mechanism involving nucleophilic attack and recyclization .

  • Introduction of Substituents: Alkylation at position 5 using isopropyl bromide in the presence of a base (e.g., K2_2CO3_3) introduces the isopropyl group. Ethylation at position 2 can be achieved via Friedel-Crafts alkylation with ethyl bromide .

Optimization and Yield

Reaction conditions critically impact yield:

  • Solvent: Acetic acid or ethanol (reflux, 3–6 hours).

  • Catalyst: Sodium acetate (10 mol%) enhances reaction rates .

  • Temperature: Optimal yields (70–85%) are achieved at 80–100°C .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., CH2_2Cl2_2). Limited solubility in water (<1 mg/mL) due to lipophilic substituents .

  • Stability: Stable under ambient conditions but susceptible to hydrolysis under strongly acidic or basic conditions. Storage at −20°C in inert atmospheres is recommended for long-term preservation .

Thermal Properties

  • Melting Point: Estimated range: 120–140°C (dependent on crystallinity) .

  • Thermogravimetric Analysis (TGA): Decomposition onset ~250°C, indicating moderate thermal stability .

Biological Activity and Applications

Central Nervous System (CNS) Modulation

Structural similarity to divaplon and fasiplon—GABAA_A receptor modulators—suggests potential anxiolytic or anticonvulsant activity. The isopropyl group’s stereoelectronic effects could influence receptor binding kinetics .

Industrial and Research Applications

Pharmaceutical Development

  • Lead Optimization: The compound serves as a scaffold for developing antifungal and CNS-targeted drugs. Fluorination of the ethyl or isopropyl groups may enhance bioavailability .

  • Combinatorial Libraries: Solid-phase synthesis enables high-throughput screening of derivatives for activity against neglected tropical diseases .

Material Science

  • Ligand Design: The nitrogen-rich structure facilitates coordination with transition metals (e.g., Pd, Cu), making it useful in catalytic systems .

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